Diethyl fluoro(phenylsulfonyl)methylphosphonate
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Overview
Description
Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent, is a chemical compound with the empirical formula C11H16FO5PS and a molecular weight of 310.28 g/mol . This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent , is primarily used in the Horner-Emmons reaction. The primary target of this compound is the carbonyl group of an aldehyde.
Mode of Action
The compound acts as a phosphonate carbanion donor in the Horner-Emmons reaction. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), deprotonates the molecule, generating a carbanion at the alpha carbon (the carbon next to the carbonyl group). This carbanion then reacts with the carbonyl group of the aldehyde, forming a new carbon-carbon double bond and incorporating the fluorine atom into the final product.
Biochemical Pathways
The primary biochemical pathway involved is the Horner-Emmons reaction, which is a key method for synthesizing terminal vinyl fluorides. These vinyl fluorides are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals.
Pharmacokinetics
Its molecular weight (31028 g/mol ) and predicted density (1.293±0.06 g/cm3 ) suggest that it may have good bioavailability
Result of Action
The result of the action of this compound is the formation of terminal vinyl fluorides. These compounds are important in the synthesis of various pharmaceuticals.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the molecule and the subsequent reaction with the aldehyde Additionally, the reaction is likely sensitive to temperature and pH, although specific details are not available
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of reagents such as diethyl phosphite, phenylsulfonyl chloride, and a fluorinating agent under controlled conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of diethyl fluoro(phenylsulfonyl)methylphosphonate in a laboratory setting involves standard organic synthesis techniques. These methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl fluoro(phenylsulfonyl)methylphosphonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is commonly used in coupling reactions such as the Horner-Wadsworth-Emmons reaction and Negishi cross-coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases like lithium hexamethyldisilazide (LiHMDS) and various nucleophiles . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include vinyl fluorides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Diethyl fluoro(phenylsulfonyl)methylphosphonate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Diethyl [α-fluoro-α-(phenylsulfonyl)methyl]phosphonate: A similar compound with slight variations in the substituents.
Phenyl fluorovinyl sulfones: Compounds used in similar coupling reactions.
Uniqueness
Diethyl fluoro(phenylsulfonyl)methylphosphonate is unique due to its ability to introduce both a fluoro group and a phenylsulfonyl group into organic molecules, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWVYVTKZRXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO5PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474229 |
Source
|
Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114968-97-7 |
Source
|
Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis method described for Diethyl fluoro(phenylsulfonyl)methylphosphonate?
A1: The research highlights a novel synthesis process for this compound that is both straightforward and scalable. [, ] This means the process can be readily adapted for large-scale production, which is crucial for potential industrial applications. [] The emphasis on safety during the scale-up process further suggests a focus on developing a commercially viable synthesis method. []
Q2: Can you elaborate on the safety aspect mentioned in the research regarding this compound synthesis?
A2: While the abstracts don't delve into specific safety measures, the statement "easily and safely performed on a multi-kilogram scale" [] implies that the researchers prioritized safety considerations during the development of the synthesis protocol. This could involve using less hazardous reagents, implementing stringent process control measures, or designing the procedure to minimize the risk of exothermic reactions or the generation of toxic byproducts.
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